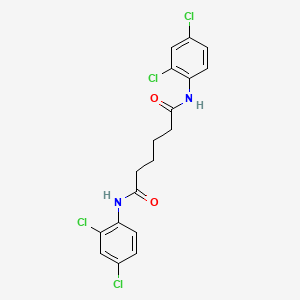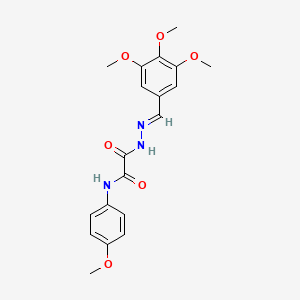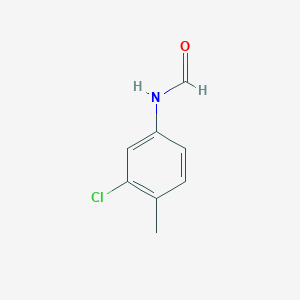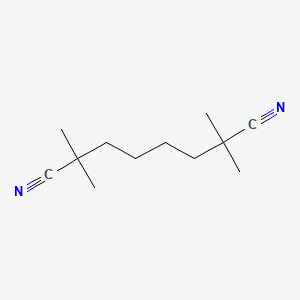![molecular formula C11H12O3 B11943542 4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione CAS No. 5650-01-1](/img/structure/B11943542.png)
4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione is a polycyclic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with an anhydride functional group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione typically involves a Diels-Alder reaction between cycloheptatriene and maleic anhydride. This reaction is carried out in refluxing xylene for 24 hours. The yield and purity of the product can be improved by using toluene instead of xylene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Diels-Alder reaction remains a fundamental approach. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: Reacts with hydrazides of benzoic acids, arylaminoacetic acid, and oxalic acid to form polycyclic N-amidoimides.
Addition Reactions: The compound can participate in addition reactions due to the presence of the anhydride group.
Common Reagents and Conditions
Hydrazides: Used in the synthesis of N-amidoimides.
Solvents: Xylene and toluene are commonly used solvents for the Diels-Alder reaction.
Major Products
Applications De Recherche Scientifique
4-Oxatricyclo[532
Chemistry: Used as a scaffold for the synthesis of complex polycyclic compounds.
Industry: Utilized in the development of antiviral agents with prolonged action against orthopoxviruses.
Mécanisme D'action
The compound exerts its effects primarily through modulation of NMDA receptors and voltage-gated calcium channels. Molecular docking studies have shown that it can bind to the NMDA receptor in a manner similar to known inhibitors, suggesting its potential as a neuroprotective agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Shares a similar tricyclic structure and has been studied for its neuroprotective potential.
Polycyclic N-amidoimides: Derived from 4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione, these compounds exhibit antiviral activity.
Uniqueness
4-Oxatricyclo[532
Propriétés
Numéro CAS |
5650-01-1 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C11H12O3/c12-10-8-6-2-1-3-7(5-4-6)9(8)11(13)14-10/h4-9H,1-3H2 |
Clé InChI |
FGVZZSVCYPXXAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC(C1)C3C2C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)
